4-{5H,6H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-a]azocin-3-yl}aniline
Overview
Description
4-{5H,6H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-a]azocin-3-yl}aniline is a chemical compound with the molecular formula C14H18N4 and a molecular weight of 242.32 g/mol . This compound is characterized by its unique triazolo-azocin structure, which is a fusion of a triazole ring with an azocine ring, attached to an aniline moiety. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
The synthesis of 4-{5H,6H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-a]azocin-3-yl}aniline involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .
Chemical Reactions Analysis
4-{5H,6H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-a]azocin-3-yl}aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
4-{5H,6H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-a]azocin-3-yl}aniline has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and chemical synthesis research.
Biology: The compound’s unique structure makes it a subject of study in biological assays to understand its interactions with biological molecules.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, although it is not yet approved for medical use.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{5H,6H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-a]azocin-3-yl}aniline involves its interaction with specific molecular targets and pathways. The triazolo-azocin structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, which are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 4-{5H,6H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-a]azocin-3-yl}aniline include:
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine: This compound has a similar triazolo-azepin structure but with a piperidine group instead of an aniline group.
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-a]azepin-3-yl}phenol: This compound features a triazolo-azepin core with a phenol group, differing in the ring fusion and functional group.
These comparisons highlight the uniqueness of this compound in terms of its specific ring structure and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocin-3-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-12-8-6-11(7-9-12)14-17-16-13-5-3-1-2-4-10-18(13)14/h6-9H,1-5,10,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMISOIYJAHTARI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN2C(=NN=C2C3=CC=C(C=C3)N)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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